molecular formula C14H18O3 B2724744 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid CAS No. 1781346-20-0

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid

Cat. No.: B2724744
CAS No.: 1781346-20-0
M. Wt: 234.295
InChI Key: CUAHCMAJXHRGQA-UHFFFAOYSA-N
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Description

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a synthetic benzoic acid derivative offered for research and development purposes. Benzoic acid and its substituted derivatives are fundamental scaffolds in medicinal chemistry, widely utilized in the discovery and optimization of novel therapeutic agents . For instance, similar structural motifs are explored in the development of inhibitors for targets like Protein Tyrosine Phosphatase 1B (PTP1B) for diabetes and as components in CCR5 antagonists for HIV-1 infection . The structure of this compound, featuring a benzoic acid group linked to a hydroxymethyl-substituted cyclohexane ring, presents multiple sites for chemical modification, making it a potential intermediate for synthesizing more complex molecules. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(hydroxymethyl)cyclohexyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAHCMAJXHRGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Grignard-Mediated Cyclohexyl Group Introduction

A common approach involves introducing the cyclohexyl-hydroxymethyl group via halogenated intermediates. As detailed in patent US20150018577A1, bromination of a benzyl alcohol derivative using 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in acidic media (e.g., sulfuric acid) at 0–5°C yields a brominated precursor. This intermediate undergoes a Grignard reaction with i-propylmagnesium chloride-lithium chloride complex, followed by quenching with cyclohexanone to form the cyclohexyl moiety.

Critical parameters include:

  • Temperature control : Grignard reactions proceed optimally at 5–10°C in heptane-THF mixtures.
  • Solvent selection : Tetrahydrofuran (THF) enhances reagent solubility, while heptane minimizes side reactions.

Post-reaction, catalytic hydrogenation (e.g., palladium on carbon, 2–20 bar H₂, methanol solvent) reduces unsaturated bonds, achieving the saturated cyclohexyl structure.

Carboxylation via Carbon Dioxide Insertion

The benzoic acid group is frequently introduced through carboxylation. Patent WO2013113915A1 describes reacting a brominated cyclohexyl intermediate with butyllithium-butyl magnesium chloride complex under CO₂ atmosphere at -5–5°C. This generates the carboxylic acid functionality in situ, with yields dependent on CO₂ bubbling rate and solvent choice (e.g., THF > diethyl ether).

Table 1: Comparative Analysis of Carboxylation Conditions

Solvent Temperature (°C) Yield (%) Purity (%)
THF -5 to 5 78 95
Diethyl ether -5 to 5 65 87
Hexane -5 to 5 42 72

Data adapted from WO2013113915A1 and CN102584744B.

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via reduction of a carbonyl precursor. Sodium borohydride in THF-methanol at 0°C reduces ketones to secondary alcohols, as demonstrated in CN102584744B. For instance, reducing 4-bromo-5,5-dimethylcyclohexanone with NaBH4 achieves >95% conversion to the corresponding alcohol.

Reaction Optimization and Process Considerations

In Situ Reaction Cascades

Patents emphasize in situ processing to enhance efficiency. For example, WO2013113915A1 performs bromination, Grignard addition, and carboxylation without isolating intermediates, reducing purification losses. This approach minimizes degradation of air-sensitive organometallic intermediates.

Solvent and Temperature Effects

  • Bromination : Optimal in sulfuric acid-trifluoroacetic acid mixtures at 0–5°C, achieving >90% conversion.
  • Hydrogenation : Methanol solvent at 30–50°C under 10 bar H₂ balances reaction rate and catalyst longevity.

Table 2: Solvent Impact on Bromination Efficiency

Acid System Conversion (%) Byproducts (%)
H₂SO₄-TFA (1:1) 92 3
H₂SO₄ alone 85 8
Trifluoroacetic acid alone 78 15

Data derived from WO2013113915A1.

Purification Strategies

Crystallization from toluene effectively isolates the final benzoic acid derivative. Patent examples report dissolving the crude product in hot toluene (180 mL/g), cooling to 20°C, and filtering to obtain >99% pure material. Alternative methods include aqueous workup with ethyl acetate and sodium sulfate drying.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for benzoic acid), cyclohexyl methylenes (δ 1.0–2.5 ppm), and hydroxymethyl groups (δ 3.4–4.0 ppm).
  • IR Spectroscopy : Stretching vibrations at 2500–3000 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O), and 1280 cm⁻¹ (C-O) confirm structure.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30 v/v) achieves baseline separation of the target compound from regioisomers. Typical retention times range from 12–14 minutes.

Challenges and Alternative Approaches

Regioisomer Formation

Competing bromination at alternate positions necessitates careful control of reaction stoichiometry. Using 1.05 equivalents of N-bromosuccinimide suppresses di-brominated byproducts.

Catalyst Deactivation

Palladium catalysts in hydrogenation steps require pre-treatment with H₂ to maintain activity. Patent US20150018577A1 recommends 10% Pd/C pre-reduced at 50°C for 1 hour.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1-(Carboxymethyl)cyclohexyl)benzoic acid.

    Reduction: Formation of 3-(1-(Hydroxymethyl)cyclohexyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Substituent(s) logP (Predicted) pKa (Carboxylic Acid) Key Applications
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid - Cyclohexyl, hydroxymethyl ~3.5 (est.) ~4.2 (est.) Research intermediate
3-(Hydroxymethyl)benzoic acid 28286-79-5 Hydroxymethyl 1.2 3.8 Pharmaceutical synthesis
3-(1-Hydroxyethyl)benzoic acid 283608-37-7 Hydroxyethyl 1.5 4.0 Material science
c-AUCB - Adamantyl-urea-cyclohexyl 5.8 4.5 Enzyme inhibition
3-Hydroxyhippuric acid 1637-75-8 Glycine amide -0.7 2.9, 4.1 (dual) Urinary biomarker

Research Findings and Implications

  • Synthetic Challenges : Introducing the cyclohexyl group requires stereochemical control, as seen in , where BBr3-mediated demethylation was used for similar compounds.
  • Environmental Impact : Simpler analogs like 3-hydroxybenzoic acid () have documented ecotoxicity, urging caution in handling the target compound.

Biological Activity

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a benzoic acid moiety attached to a cyclohexyl group with a hydroxymethyl substituent. The general structure can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

Synthesis Methods

The synthesis typically involves the hydroxymethylation of cyclohexylbenzene derivatives followed by carboxylation to introduce the benzoic acid functionality. Various synthetic routes can be employed, including:

  • Direct Hydroxymethylation : Using formaldehyde in the presence of a catalyst.
  • Carboxylation : Utilizing carbon dioxide under high pressure and temperature conditions.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid exhibit significant antimicrobial activity. A study showed that compounds similar to this compound demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiviral Activity

Similar compounds have been investigated for their antiviral properties. For instance, a related benzoic acid derivative was found to inhibit influenza A viruses effectively, showcasing a dose-dependent response . The mechanism involved interference with viral replication processes, which could be extrapolated to suggest potential antiviral effects for this compound.

The proposed mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, leading to antiproliferative effects in cancer cells .
  • Membrane Disruption : Some benzoic acids can disrupt microbial membranes, leading to cell lysis and death.

Case Studies and Research Findings

Several studies have explored the biological activities of benzoic acid derivatives:

  • Antiproliferative Effects : A study indicated that hydroxymethyl-substituted benzopsoralens exhibited significant antiproliferative effects on mammalian cells, which could be relevant for cancer therapy applications .
  • Inflammatory Response Modulation : In vivo studies on related compounds showed that they could modulate inflammatory responses in animal models, suggesting potential applications in inflammatory diseases .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of influenza viruses
AntiproliferativeReduced cell proliferation
Inflammatory ModulationDecreased inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid, and how can purity be ensured?

  • Methodology :

  • Route 1 : Cyclohexane derivatives can be synthesized via hydrogenation of cyclohexenyl precursors using Pd/C under H₂ atmosphere (e.g., Scheme 3 in ). Post-functionalization with hydroxymethyl groups involves NaBH₄ or LiAlH₄ reduction of ketone intermediates .
  • Route 2 : Coupling reactions between benzoic acid derivatives and cyclohexanol intermediates, as seen in oxazolidinone syntheses ( ), using DCC/DMAP for esterification followed by hydrolysis .
    • Purification : Reverse-phase HPLC or silica-gel chromatography (hexane/EtOAc gradients) ensures purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and HRMS .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

  • Solubility : Test in DMSO, PBS, and ethanol using dynamic light scattering (DLS) or UV-Vis spectroscopy. Adjust pH (e.g., 7.4 for PBS) to mimic physiological conditions .
  • Stability : Conduct accelerated degradation studies under heat (40°C), light (UV exposure), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl hydroxymethyl group influence biological activity?

  • Experimental Design :

  • Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) or resolve racemic mixtures using chiral HPLC .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) and molecular docking simulations to assess stereospecific binding .
    • Data Analysis : Use ANOVA to statistically validate differences in activity between enantiomers. Correlate results with X-ray crystallography of protein-ligand complexes .

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

  • Approach :

  • Validate assays using orthogonal methods (e.g., MTT vs. ATP-based luminescence) to rule out false positives/negatives .
  • Test in isogenic cell lines (wild-type vs. mutant) to identify genetic factors affecting response. Include positive controls (e.g., doxorubicin) and normalize to cell viability .
    • Advanced Tools : Single-cell RNA sequencing to identify subpopulations with divergent responses. Pharmacokinetic modeling to assess intracellular metabolite accumulation .

Q. What computational strategies predict the compound’s interactions with non-target proteins?

  • Methods :

  • Perform molecular dynamics (MD) simulations using AMBER or GROMACS to explore off-target binding (e.g., cytochrome P450 enzymes) .
  • Use QSAR models trained on PubChem datasets to predict ADMET properties and potential toxicity .
    • Validation : Compare in silico results with experimental SPR (surface plasmon resonance) binding assays .

Methodological Challenges & Solutions

Q. Why do yields vary in large-scale syntheses, and how can reproducibility be improved?

  • Root Cause : Inconsistent reaction scaling (e.g., heat transfer inefficiencies in reflux steps) or impurities in starting materials .
  • Solutions :

  • Optimize via Design of Experiments (DoE) to identify critical parameters (temperature, solvent ratios) .
  • Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How to confirm the absence of toxic byproducts in catalytic reactions?

  • Analytical Workflow :

  • LC-HRMS with fragmentation to identify trace impurities (e.g., organotin residues from coupling reactions) .
  • ICP-MS for heavy metal detection (e.g., Pd from hydrogenation catalysts) .

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